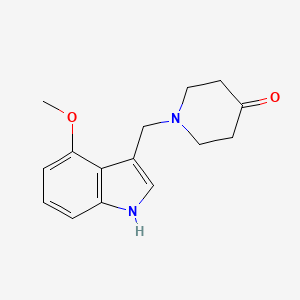

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

873445-76-2 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

1-[(4-methoxy-1H-indol-3-yl)methyl]piperidin-4-one |

InChI |

InChI=1S/C15H18N2O2/c1-19-14-4-2-3-13-15(14)11(9-16-13)10-17-7-5-12(18)6-8-17/h2-4,9,16H,5-8,10H2,1H3 |

InChI Key |

AUQAGFSKWXFPSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CN3CCC(=O)CC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one typically involves the reaction of 4-methoxyindole with piperidin-4-one under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising an indole moiety linked to a piperidinone framework. Its molecular formula is C16H20N2O2, with a molecular weight of approximately 258.36 g/mol. The synthesis typically involves alkylation of piperidine with suitable indole derivatives, employing methods that manipulate functional groups to achieve the desired product. Common synthetic routes include:

- Alkylation Reactions : Piperidine is reacted with a methoxy-substituted indole derivative.

- Nucleophilic Substitution : Formation of intermediates that can undergo further reactions to yield the final compound.

These methods highlight the versatility in synthetic approaches based on available starting materials and desired yields.

Research indicates that 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one exhibits significant biological activity, particularly as a selective antagonist for dopamine D2 receptors. Its ability to selectively bind to these receptors positions it as a candidate for research into treatments for various psychiatric disorders, including schizophrenia and Parkinson's disease. The presence of the methoxy group enhances its binding affinity and selectivity compared to other compounds.

Structure-Activity Relationships

Studies have shown that modifications on the indole ring can significantly alter receptor interactions, providing insights into structure-activity relationships crucial for optimizing drug candidates. The following table summarizes some compounds with structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Haloperidol | Butyrophenone core | D2 receptor antagonist |

| N-methylspiperone | Piperidine ring | D2 receptor antagonist |

| Benperidol | Piperidine derivative | D2 receptor antagonist |

This compound stands out due to its specific methoxy substitution, enhancing selectivity and affinity for D2 receptors compared to traditional antipsychotic agents.

Neurological Disorders

The compound's selective antagonism at dopamine D2 receptors suggests potential applications in treating neurological disorders such as:

- Schizophrenia : By modulating dopaminergic pathways, it may alleviate symptoms associated with this disorder.

- Parkinson's Disease : Its action on dopamine receptors could help manage motor symptoms.

Cancer Research

Emerging research indicates that piperidinone derivatives, including this compound, may also exhibit anti-cancer properties. Studies have demonstrated that related compounds can reduce the growth of various cancer cell lines while promoting apoptosis through increased expression of genes like p53 and Bax. This positions this compound as a potential therapeutic candidate in oncology.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Dopamine Receptor Binding Studies : Interaction studies utilizing radiolabeled ligands assessed receptor occupancy and downstream signaling effects, confirming its role as a selective D2 receptor antagonist.

- In Vitro Anti-Cancer Evaluations : Compounds structurally related to this compound were tested against hematological cancer cell lines, showing promising results in inhibiting cell proliferation.

- Molecular Docking Analyses : These studies have provided insights into how structural modifications affect binding affinity and biological activity, facilitating the design of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one involves its interaction with various molecular targets. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other pathways are still under investigation, but its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

Key Observations :

- Indole Substitution : The 4-methoxy group on the indole (vs. 5-methoxy in Compound 7) enhances D2 receptor selectivity, likely due to optimal spatial alignment in the binding pocket .

- Heterocyclic Replacements : Replacing indole with thiazole () or pyridine () reduces dopamine receptor affinity, emphasizing the indole's role in π-π stacking or hydrogen bonding .

- Piperidine Modifications : Substituents on the piperidine ring (e.g., iodophenyl in Compound 6, pyridinyloxy in ) influence solubility and steric interactions. Piperidin-4-one derivatives generally exhibit better metabolic stability than reduced piperidin-4-ol analogs .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one |

|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 196.27 g/mol | 250.25 g/mol |

| LogP (Lipophilicity) | Moderate (methoxy enhances permeability) | High (thiazole increases hydrophobicity) | High (nitro group reduces solubility) |

| Solubility | Moderate in DMSO | Low | Very low |

| Metabolic Stability | High (ketone resists reduction) | Moderate | Low (nitro group prone to metabolism) |

Biological Activity

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This review synthesizes findings from various studies to provide a comprehensive understanding of its biological activity.

Structure and Synthesis

The compound features a piperidine ring substituted with an indole moiety, specifically 4-methoxy-1H-indole. The structural configuration is crucial for its biological activity, as modifications to the piperidine and indole components can significantly influence pharmacological properties. For example, derivatives of piperidin-4-one have been explored for their interactions with various biological targets, including enzymes and receptors involved in cancer and inflammatory processes .

Biological Activity

1. Anticancer Properties:

Studies have indicated that compounds related to this compound may exhibit anticancer activity through mechanisms such as inhibition of specific enzymes involved in tumor progression. For instance, analogs have shown efficacy against EZH2, a histone methyltransferase implicated in various cancers . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine nitrogen can enhance potency and selectivity against cancer cell lines .

2. Anti-inflammatory Effects:

Research has demonstrated that related compounds possess anti-inflammatory properties, inhibiting the expression of pro-inflammatory cytokines such as IL-6 and IL-8. These effects are particularly relevant in the context of diseases characterized by chronic inflammation . The anti-inflammatory activity appears to correlate with specific structural features of the indole and piperidine moieties.

3. Neuropharmacological Activity:

Compounds with similar structures have been evaluated for their interaction with dopamine receptors, indicating potential applications in treating neurological disorders. For example, modifications to the indole structure have been shown to enhance affinity for D2 dopamine receptors, which is significant for developing treatments for conditions like schizophrenia .

Pharmacokinetics and Toxicity

Pharmacokinetic profiles of related compounds suggest that modifications can lead to improved bioavailability and reduced toxicity. For instance, certain derivatives have shown favorable oral bioavailability and metabolic stability in vivo, which are critical factors for therapeutic development . Toxicity assessments indicate that many derivatives exhibit low cytotoxicity at therapeutic concentrations, making them promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one, and how is structural confirmation achieved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, Method A involves reacting 4-methoxygramine with 4-(2-keto-1-benzimidazolinyl)piperidine, yielding the product as an off-white powder (60% yield). Structural confirmation employs NMR (e.g., δ 8.73 ppm for indole protons) and elemental analysis . X-ray crystallography is used for absolute stereochemical determination in related piperidin-4-one derivatives, providing bond-length precision (mean C–C = 0.003 Å) .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound acts as a dopamine D2 receptor antagonist, validated through radioligand binding assays and functional cAMP inhibition studies. Modifications to the indole or piperidine moieties (e.g., 4-methoxy substitution) enhance receptor selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR for tracking methylene bridges (δ 4.11 ppm) and methoxy groups (δ 3.95 ppm) .

- Single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions (R factor = 0.054) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst Screening : Tertiary amines (e.g., DIPEA) improve coupling reactions by scavenging HCl byproducts .

- Salt Formation : Conversion to oxalate salts increases crystallinity and purity (e.g., mp 209–210 °C) .

- Temperature Control : Maintaining 60–80°C minimizes side reactions in gramine-derived syntheses .

Q. How can computational methods resolve contradictions in spectroscopic data interpretation?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and validates experimental data (e.g., indole ring proton environments) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain crystallographic packing discrepancies .

- Molecular Docking : Simulates receptor-ligand interactions to reconcile conflicting bioactivity data (e.g., dopamine D2 vs. D3 selectivity) .

Q. What strategies enhance selective receptor targeting using structural analogs?

- Methodological Answer :

- Indole Modifications : Introducing electron-withdrawing groups (e.g., chloro at position 5) reduces off-target binding to serotonin receptors .

- Piperidine Substituents : Bulky groups (e.g., benzyl) at the piperidin-4-one position improve D2 receptor affinity (IC < 100 nM) .

- Pharmacophore Modeling : Identifies critical hydrogen-bonding motifs (e.g., methoxy-indole interactions) for rational analog design .

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

- Methodological Answer :

- Torsion Angle Analysis : Reveals conformational preferences (e.g., chair vs. boat piperidine conformers) impacting receptor binding .

- Hydrogen-Bond Networks : Crystal structures show methoxy groups participate in CH/π interactions, stabilizing ligand-receptor complexes .

- Polymorphism Screening : Identifies stable crystalline forms with improved bioavailability .

Data Contradiction Resolution

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CHO-K1 cells expressing human D2 receptors) to minimize variability .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to explain in vitro vs. in vivo efficacy gaps .

- Meta-Analysis : Cross-reference IC values from radioligand binding (e.g., -spiperone) and functional assays (e.g., cAMP inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.